N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c1-13-9-14(2)12-24(11-13)28(26,27)17-6-3-15(4-7-17)20(25)23-19-8-5-16(21)10-18(19)22/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENUTUPEQNITTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogues, differing primarily in substituent groups:
Key Observations :
- Difluorophenyl vs. Chlorophenyl/Trifluoromethyl Groups : Compounds like diflufenican (herbicide) and etobenzanid (N-(2,3-dichlorophenyl) derivative) demonstrate that halogenated aryl groups enhance environmental stability and target specificity . The target’s difluorophenyl group may offer similar advantages.
- Sulfonamide Variations: The dimethylpiperidine sulfonyl group in the target contrasts with pyrimidinylamino sulfonyl (antitubercular agent ) or triazolyl-linked sulfonamides (ligands ). These variations influence solubility and receptor interactions.
Physicochemical Properties
Limited data are available for the target compound, but comparisons with analogues highlight trends:
Insights :
- The target’s molecular weight (407.45 g/mol) falls within the range of bioactive sulfonamides (e.g., 344–473 g/mol).
- Fluorinated compounds like diflufenican and the target likely exhibit higher logP values, enhancing membrane permeability .
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